Eupahualin C

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Eupahualin C is a sesquiterpene lactone that can be isolated from Eupatorium hualienense . It has shown cytotoxicity to K562 and U2OS cancer cells .

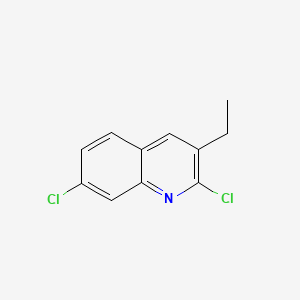

Molecular Structure Analysis

The molecular structure of Eupahualin C is represented by the formula C20H24O6 . The molecular weight is 360.40 . The SMILES representation is OC/C=C©/C(O[C@H]1[C@]2([H])C@/C=O)\C)([H])OC(C2=C)=O)=O .Physical And Chemical Properties Analysis

Eupahualin C has a molecular weight of 360.40 and a molecular formula of C20H24O6 . It is a sesquiterpene lactone . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the search results.Applications De Recherche Scientifique

Anticancer Activity : Compounds isolated from Eupatorium hualienense, including eupahualins A-E, have shown significant activities against human chronic myelogenous leukemia and human bone cancer cell lines (Ya‐Ching Shen et al., 2005).

Anti-Inflammatory Effects in Skin : Eupafolin has demonstrated effectiveness in treating inflammation in skin, specifically by inhibiting cyclooxygenase-2 (COX-2) expression in LPS-treated human dermal fibroblasts (Ming-Horng Tsai et al., 2014). Additionally, eupafolin was found to ameliorate COX-2 expression and PGE2 production in human keratinocytes exposed to particulate pollutants (Chiang-Wen Lee et al., 2016).

Antitumor Activity : Eupafolin has been identified to possess potent anti-angiogenic and antitumor activities in hepatocellular carcinoma, inhibiting VEGF-induced cell proliferation and migration (Honglei Jiang et al., 2017).

Apoptosis in Cancer Cells : In studies on human cervical adenocarcinoma HeLa cells, eupafolin induced apoptosis, suggesting its potential in cancer treatment (Kyung‐Sook Chung et al., 2010).

Pharmacological Profile : Eupafolin has been shown to have anti-tumor, anti-inflammatory, anti-viral, and antioxidant activities, with potential in treating various human disorders (D. Patel, 2022).

Skin Whitening Effects : Eupafolin has been identified as a skin whitening agent, impacting melanogenesis and tyrosinase activity in mouse melanoma cells (H. Ko et al., 2014).

Safety and Hazards

Propriétés

IUPAC Name |

[(3aR,4R,6E,10E,11aR)-6-formyl-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O6/c1-12-5-4-6-15(11-22)10-17(25-19(23)13(2)7-8-21)18-14(3)20(24)26-16(18)9-12/h6-7,9,11,16-18,21H,3-5,8,10H2,1-2H3/b12-9+,13-7+,15-6+/t16-,17-,18+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAOCYDOPXMGUET-OSTFJODSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2C(C(CC(=CCC1)C=O)OC(=O)C(=CCO)C)C(=C)C(=O)O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C/1=C\[C@@H]2[C@@H]([C@@H](C/C(=C\CC1)/C=O)OC(=O)/C(=C/CO)/C)C(=C)C(=O)O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Cyclopent[b]azepine, decahydro-7-methylene-, trans- (9CI)](/img/no-structure.png)

![propan-2-yl (2S)-5-acetamido-2-[5-[3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-[4,5-dihydroxy-2-(hydroxymethyl)-6-[3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate](/img/structure/B593165.png)

![cyclohexyl 4-[(2S)-3-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-oxo-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propyl]imidazole-1-carboxylate](/img/structure/B593176.png)